1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione 1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 2194847-79-3
VCID: VC6839113
InChI: InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3
SMILES: CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F
Molecular Formula: C18H21FN2O3
Molecular Weight: 332.375

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

CAS No.: 2194847-79-3

Cat. No.: VC6839113

Molecular Formula: C18H21FN2O3

Molecular Weight: 332.375

* For research use only. Not for human or veterinary use.

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione - 2194847-79-3

Specification

CAS No. 2194847-79-3
Molecular Formula C18H21FN2O3
Molecular Weight 332.375
IUPAC Name 1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3
Standard InChI Key PFBJJWWAQIUNCI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is C₁₈H₂₁FN₂O₃, with a molecular weight of 332.375 g/mol. Its IUPAC name, 1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione, reflects the integration of three critical subunits:

  • A 3-fluoro-4-methylphenyl group attached via a propanoyl chain.

  • A azetidine ring (four-membered nitrogen-containing cycle).

  • A pyrrolidine-2,5-dione moiety (a cyclic diketone derivative).

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number2194847-79-3
Molecular FormulaC₁₈H₂₁FN₂O₃
Molecular Weight332.375 g/mol
SMILES NotationCC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F
SolubilityNot publicly available

The fluorine atom at the 3-position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding affinity . The pyrrolidine-2,5-dione group is a known pharmacophore in anticonvulsants and enzyme inhibitors, suggesting bioactivity .

Synthetic Pathways and Challenges

While detailed synthetic protocols remain proprietary, the compound’s structure implies a multi-step synthesis involving:

Formation of the Azetidine-Propanoyl Intermediate

The azetidine ring is likely synthesized via cyclization of 1,3-diaminopropane derivatives, followed by acylation with 3-(3-fluoro-4-methylphenyl)propanoic acid. The propanoyl chain may be introduced using carbodiimide-mediated coupling, as seen in analogous compounds .

Incorporation of the Pyrrolidine Dione

The pyrrolidine-2,5-dione moiety is typically generated through intramolecular cyclization of glutaric acid derivatives or via Mitsunobu reactions to install the diketone functionality .

Challenges in Synthesis

  • Steric hindrance from the azetidine ring may complicate coupling reactions.

  • Fluorine stability under acidic or basic conditions requires careful optimization .

Therapeutic Applications and Mechanisms

Enzyme Inhibition

The pyrrolidine dione group is structurally analogous to succinimide-based inhibitors, which target enzymes like histone deacetylases (HDACs) and proteasomes . Fluorinated aromatic systems, as seen in this compound, enhance binding to hydrophobic enzyme pockets .

Central Nervous System (CNS) Disorders

The compound’s ability to cross the blood-brain barrier (predicted via LogP calculations) positions it as a candidate for treating epilepsy or neurodegenerative diseases.

Oncology

Fluorinated compounds often exhibit antiproliferative effects. The propanoyl-azetidine subunit may interfere with kinase signaling pathways, akin to inhibitors described in patent US8299246B2 .

Table 2: Hypothetical Targets and Applications

Target ClassPotential IndicationStructural Rationale
HDACsCancer, neurodegenerationSuccinimide-like pharmacophore
KinasesOncology, inflammationFluorophenyl-propanoyl motif
Ion ChannelsEpilepsy, pain managementAzetidine-pyrrolidine hybrid

Regulatory Status and Research Use

As of August 2023, this compound is designated “For research use only”, excluding human or veterinary applications. Regulatory approval would require extensive pharmacokinetic and safety studies.

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